

Receptor binding profile of Aripiprazole Lauroxil's active metabolite

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Compound of Interest

Compound Name: Aripiprazole Lauroxil

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An In-depth Technical Guide to the Receptor Binding Profile of **Aripiprazole Lauroxil's** Active Metabolites

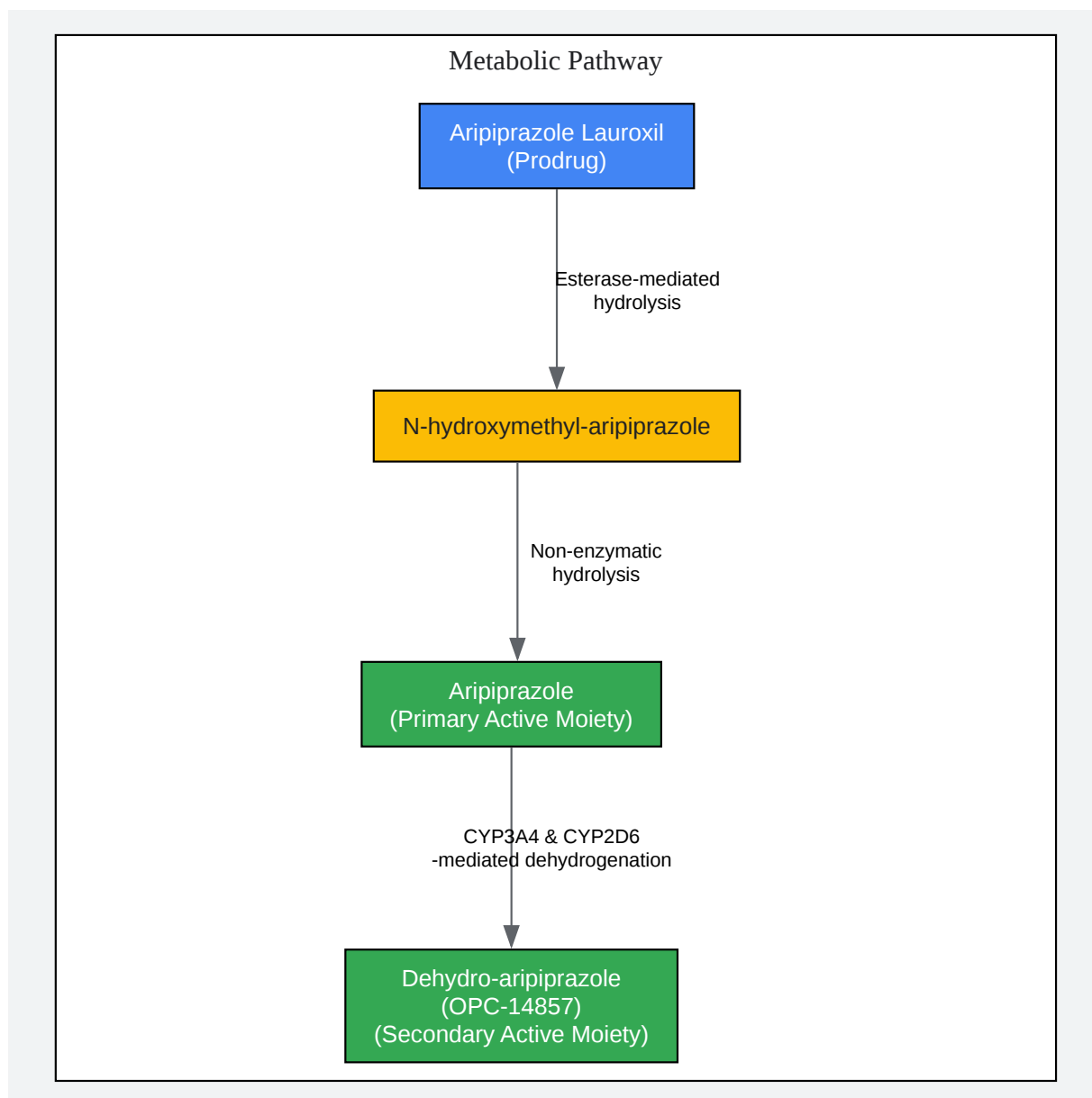
Executive Summary

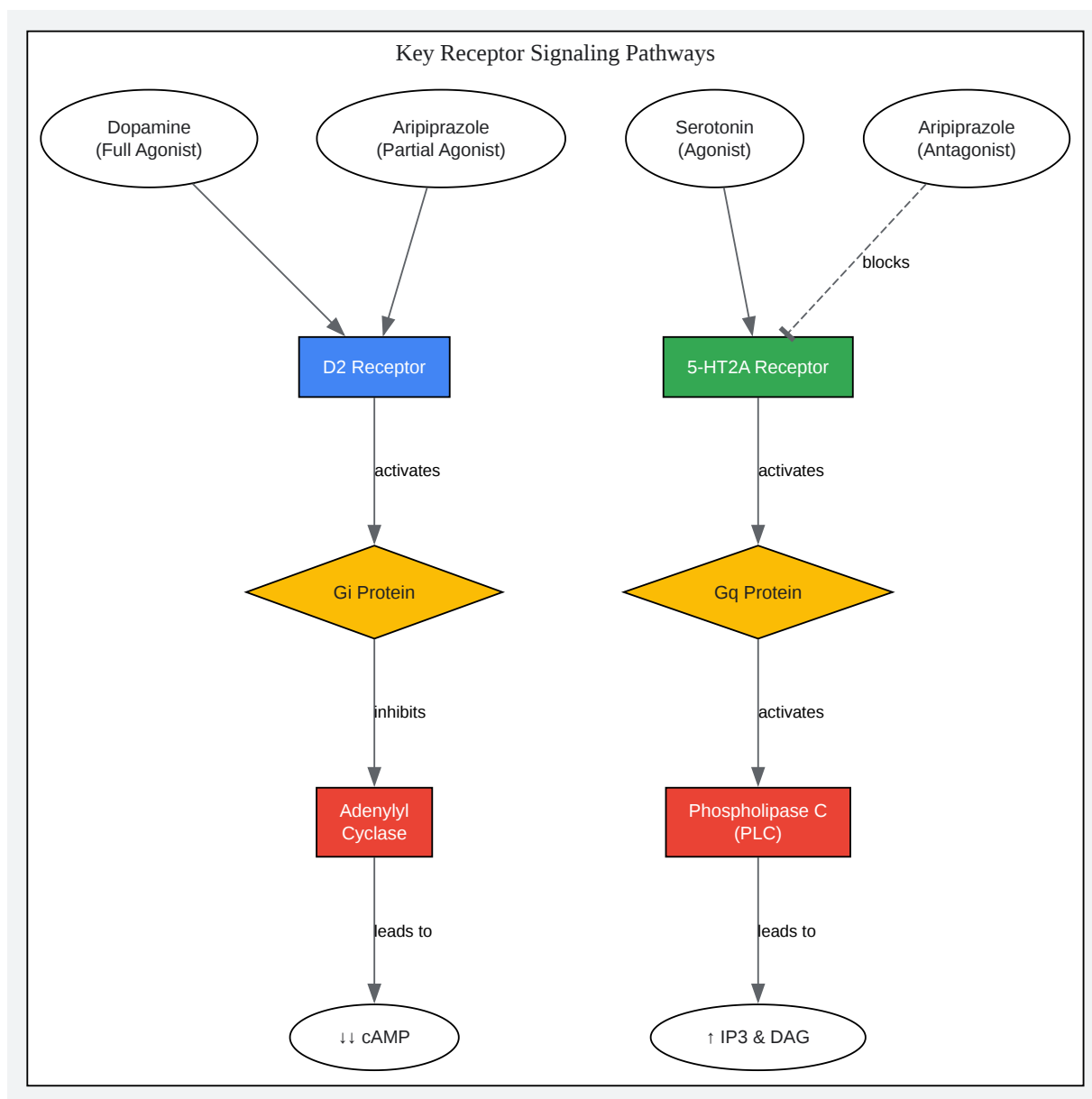
Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic that exerts its therapeutic effects through its active metabolites, primarily aripiprazole and, to a lesser extent, dehydro-aripiprazole. This document provides a comprehensive technical overview of the receptor binding profile of these active moieties. The pharmacological activity is characterized by a unique combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This profile contributes to its efficacy in treating schizophrenia while potentially mitigating some side effects associated with pure dopamine receptor antagonists. This guide summarizes the quantitative binding affinities (K_i), details the key receptor signaling pathways, and outlines the standard experimental protocols used to determine these properties, tailored for researchers, scientists, and drug development professionals.

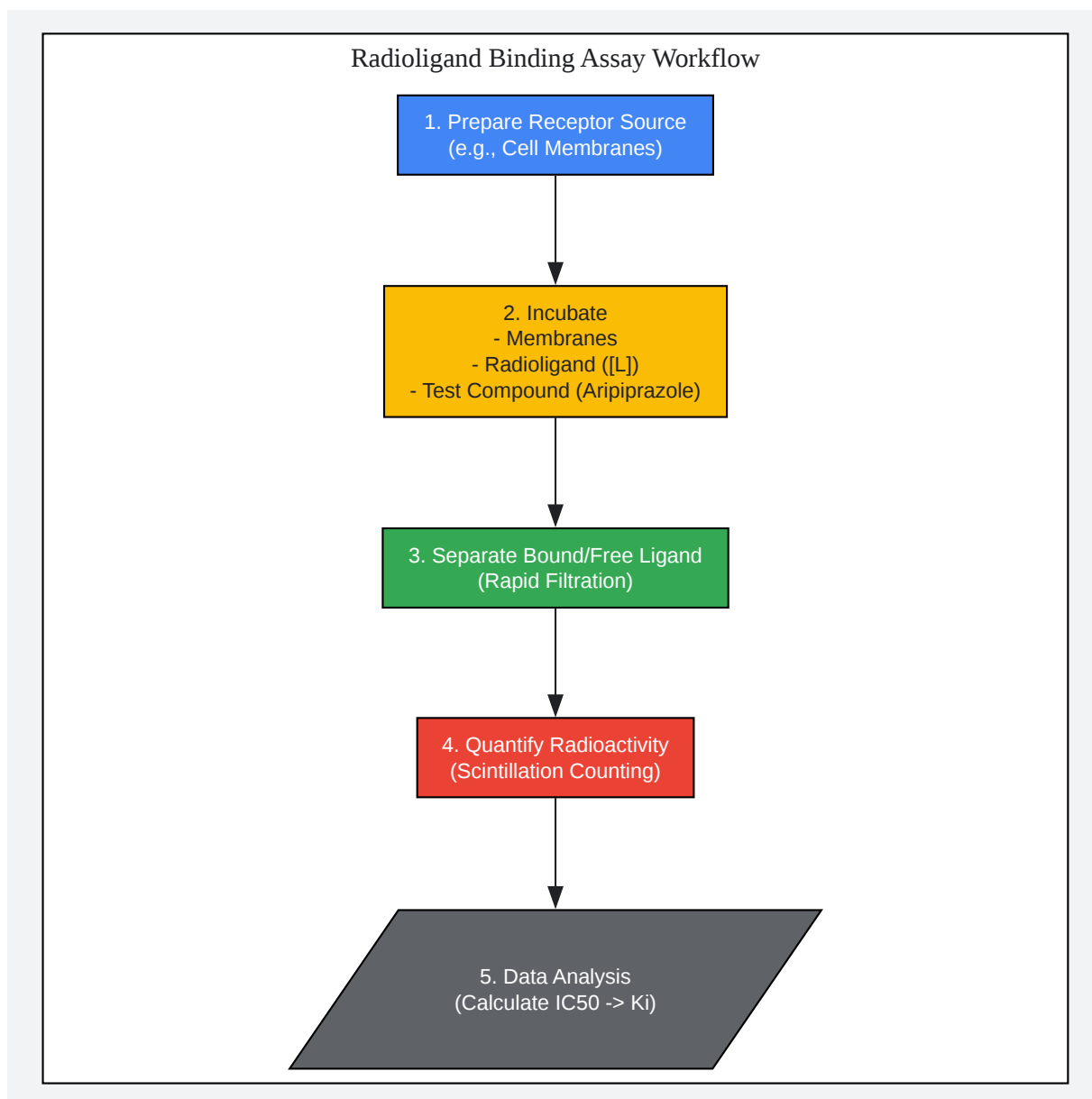
Metabolic Conversion of Aripiprazole Lauroxil

Aripiprazole lauroxil is a prodrug designed for extended release.^[1] Following intramuscular injection, it undergoes a two-step conversion to become pharmacologically active. First, it is hydrolyzed by esterases to form N-hydroxymethyl-aripiprazole. This intermediate is unstable and rapidly undergoes non-enzymatic, water-mediated hydrolysis to yield aripiprazole, the primary active molecule.^{[2][3]} Aripiprazole is then further metabolized in the liver, primarily by

the cytochrome P450 enzymes CYP3A4 and CYP2D6, to form dehydro-aripiprazole (also known as OPC-14857).^[4] Dehydro-aripiprazole is also pharmacologically active, exhibiting a receptor binding profile similar to aripiprazole, and at steady state, it represents approximately 30-40% of the parent drug's exposure in plasma.^{[5][6]}







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